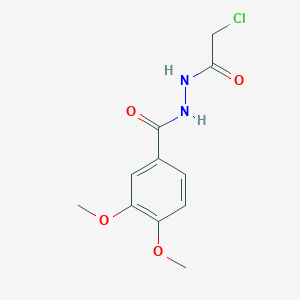

N'-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide

Description

Chemical Classification and Systematic Nomenclature

N'-(2-Chloroacetyl)-3,4-dimethoxybenzohydrazide belongs to the comprehensive class of organic compounds known as hydrazides, which are characterized by the general formula R−NR¹−NR²R³ where R represents an acyl group. More specifically, this compound falls under the subclassification of acyl hydrazides, which are derivatives of carboxylic acids and are distinguished from other hydrazide types such as sulfonyl hydrazides and phosphoryl hydrazides. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being this compound, reflecting the substitution pattern and functional group arrangements present in the molecule.

The compound's molecular formula is C₁₁H₁₃ClN₂O₄, with a molecular weight of 272.68 grams per mole. The Chemical Abstracts Service registry number 863668-10-4 provides unique identification for this compound in chemical databases and literature. The systematic name accurately describes the structural components: the "N'-" designation indicates substitution at the terminal nitrogen of the hydrazide group, "(2-Chloroacetyl)" specifies the chlorine-substituted acetyl group, and "3,4-dimethoxybenzohydrazide" describes the benzene ring bearing methoxy groups at the 3 and 4 positions attached to the hydrazide functionality.

The compound's classification within the broader context of benzoic acid derivatives is significant, as benzohydrazides belong to the class of organic compounds containing a carboxylic acid substituent attached to a benzene ring. This classification places this compound within a well-studied family of compounds known for their diverse biological activities and synthetic utility. The presence of the chloroacetyl group introduces additional reactivity, making this compound particularly valuable for further chemical modifications and derivatizations.

The Simplified Molecular Input Line Entry System representation "O=C(NNC(CCl)=O)C1=CC=C(OC)C(OC)=C1" provides a linear notation that captures the complete structural information of the molecule. This representation clearly shows the connectivity between the dimethoxybenzene ring, the hydrazide linkage, and the chloroacetyl substituent, making it useful for computational chemistry applications and database searches.

Table 1: Physical and Chemical Properties of this compound

Historical Development and Discovery Timeline

The historical development of this compound is intrinsically linked to the broader evolution of hydrazide chemistry, which has its roots in the late nineteenth and early twentieth centuries when chemists first began systematically exploring hydrazine derivatives. The development of benzohydrazide compounds gained momentum during the mid-twentieth century as researchers recognized their potential as intermediates in organic synthesis and their emerging biological activities. The specific synthesis and characterization of chloroacetylated benzohydrazide derivatives represents a more recent advancement in this field, reflecting the ongoing efforts to develop compounds with enhanced reactivity and selectivity for various applications.

The methodology for preparing chloroacetylated hydrazide derivatives has evolved significantly over the past several decades, with early approaches relying on direct chloroacetylation reactions using chloroacetyl chloride in the presence of base catalysts. Research conducted in recent years has demonstrated that 4-aminobenzohydrazide can undergo chloroacetylation reactions to produce bis-chloroacetamide derivatives, indicating the reactivity of hydrazide functional groups toward acyl chlorides. These findings have provided important insights into the reaction mechanisms and conditions necessary for the selective preparation of compounds like this compound.

The discovery and development of efficient synthetic routes to dimethoxy-substituted benzohydrazides has been facilitated by advances in aromatic substitution chemistry and the availability of substituted benzoic acid derivatives. The 3,4-dimethoxy substitution pattern is particularly significant because it provides a balance between electronic effects and steric considerations that can influence both the compound's reactivity and its biological properties. Contemporary research has highlighted the importance of methoxy substituents in modulating the pharmacological activities of benzohydrazide derivatives, making compounds like this compound attractive targets for medicinal chemistry investigations.

The characterization and structural determination of this compound has benefited from modern analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography. These methods have enabled researchers to confirm the compound's structure and investigate its conformational properties, contributing to a better understanding of structure-activity relationships within the hydrazide class of compounds. The availability of computational chemistry tools has further enhanced the ability to predict and rationalize the properties of such compounds, facilitating their design and optimization for specific applications.

Academic Significance in Organic and Medicinal Chemistry

This compound holds substantial academic significance within both organic and medicinal chemistry disciplines due to its unique structural features and versatile reactivity profile. In organic chemistry, this compound represents an important class of bifunctional molecules that combine the nucleophilic character of hydrazide groups with the electrophilic nature of chloroacetyl substituents, making them valuable synthetic intermediates for the construction of more complex molecular architectures. The compound's utility in synthetic chemistry is exemplified by recent developments in green oxidation methodologies, where aromatic hydrazide derivatives have been successfully oxidized using recyclable oxoammonium salts, demonstrating the compound's compatibility with environmentally sustainable synthetic approaches.

The academic importance of this compound extends to its role as a model compound for understanding structure-activity relationships in hydrazide chemistry. Research has shown that benzohydrazide derivatives exhibit high physiological activity and represent resource-rich compounds in organic chemistry with significant bioactivity potential. The specific substitution pattern present in this compound, featuring both electron-donating methoxy groups and an electron-withdrawing chloroacetyl moiety, provides researchers with opportunities to investigate how these opposing electronic effects influence molecular properties and biological activities.

In medicinal chemistry, the compound's significance stems from its structural relationship to other bioactive hydrazide derivatives that have demonstrated various pharmacological properties. Studies of benzohydrazide derivatives have revealed their potential as antibacterial, antifungal, anti-tubercular, antioxidant, anticancer, and anti-inflammatory agents. The presence of the 3,4-dimethoxy substitution pattern is particularly noteworthy, as this structural motif is found in numerous naturally occurring and synthetic compounds with established biological activities. The chloroacetyl group introduces additional pharmacophoric elements that may enhance the compound's ability to interact with biological targets through covalent or non-covalent mechanisms.

The compound's academic value is further enhanced by its utility in mechanistic studies of organic reactions. Computational investigations have suggested that the oxidation of aromatic hydrazides occurs through polar hydride transfer mechanisms, providing insights into the fundamental chemical processes that govern the reactivity of these compounds. Such mechanistic understanding is crucial for the rational design of new synthetic methodologies and the optimization of reaction conditions for improved efficiency and selectivity.

Table 2: Comparative Analysis of Related Benzohydrazide Derivatives

Properties

IUPAC Name |

N'-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O4/c1-17-8-4-3-7(5-9(8)18-2)11(16)14-13-10(15)6-12/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEORVCFNYWQMSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NNC(=O)CCl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide typically involves the reaction of 3,4-dimethoxybenzoic acid hydrazide with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Condensation Reactions: The hydrazide moiety can react with aldehydes or ketones to form hydrazones or hydrazides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Condensation: Aldehydes or ketones are reacted with the hydrazide in the presence of an acid catalyst such as acetic acid.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions include substituted hydrazides, hydrazones, and various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

N’-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein modification.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide involves its interaction with biological molecules. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy groups on the benzene ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Key structural variations among analogs include :

Table 1: Antimicrobial Activity of Selected 3,4-Dimethoxybenzohydrazide Derivatives

Table 2: Enzyme Inhibition and Cytotoxicity

Structure-Activity Relationship (SAR) Insights

Electron-Donating Groups : Substitutions like –NH₂ (4a) enhance antimicrobial activity by improving hydrogen bonding with bacterial targets .

Steric Effects : Bulky groups (e.g., tert-butyl in 4g) or heteroaromatic rings (4h–4i) reduce activity due to poor target accessibility .

Hybridization : Fusion with resveratrol-like structures () or cyclopropane moieties () introduces multifunctional bioactivity but complicates synthesis.

Contradictions and Limitations

- Cytotoxicity Discrepancies : While most derivatives show low cytotoxicity (IC₅₀ > 100 μM), hybrid compounds (e.g., 6g) exhibit moderate toxicity in cancer cells but require further validation .

- Variable Assay Conditions : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) and enzyme sources limit direct comparisons across studies .

Biological Activity

N'-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound features a hydrazide functional group attached to a substituted benzene ring. The presence of the chloroacetyl moiety and methoxy groups contributes to its reactivity and biological properties.

Overview

Research has shown that derivatives of benzohydrazide compounds exhibit notable antimicrobial properties. For instance, studies have reported the synthesis of various derivatives, including this compound, which were tested against several bacterial strains.

Case Studies

-

Antibacterial Activity : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were evaluated against strains such as Staphylococcus aureus, Escherichia coli, Acinetobacter, and Pseudomonas aeruginosa.

These results indicate that the compound has comparable or superior activity compared to standard antibiotics.

Compound MIC (µg/mL) Bacteria Tested This compound 12.5 Staphylococcus aureus This compound 25 Escherichia coli This compound 50 Pseudomonas aeruginosa - Antifungal Activity : The antifungal efficacy was assessed against Candida albicans, revealing promising results with an MIC value significantly lower than that of conventional antifungal agents.

Cytotoxic Activity

The cytotoxic effects of this compound have been explored in various cell lines. The compound demonstrated selective cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MCF-7 | 20 | Significant inhibition |

| A549 | 15 | High selectivity |

| KB-V1 | 22 | Comparable to standard drugs |

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Multidrug Efflux Pumps : The compound targets multidrug resistance mechanisms in bacteria by inhibiting efflux pumps like MATE.

- Induction of Oxidative Stress : It may induce reactive oxygen species (ROS) production leading to apoptosis in cancer cells.

- Interference with Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, contributing to their anticancer effects.

Q & A

Q. Q1. What are the standard synthetic routes for preparing N'-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide, and what reaction conditions optimize yield?

The compound is typically synthesized via a two-step process:

Formation of 3,4-dimethoxybenzohydrazide : Ethyl 3,4-dimethoxybenzoate reacts with hydrazine hydrate in ethanol under reflux (18 hours, 95% yield) .

Chloroacetylation : The hydrazide intermediate reacts with 2-chloroacetyl chloride in anhydrous conditions (e.g., THF, 0–5°C), with triethylamine as a base to neutralize HCl byproducts.

Optimization : Yield improvements involve controlling stoichiometry (excess 2-chloroacetyl chloride), inert atmosphere (N₂/Ar), and post-reaction purification via recrystallization (ethanol/water) .

Q. Q2. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms hydrazide NH and chloroacetyl CH₂ groups. The absence of ester carbonyl peaks (e.g., ~170 ppm in ¹³C NMR) verifies complete conversion .

- X-ray crystallography : Used to resolve molecular geometry, particularly the E-configuration of the hydrazide bond and planarity of the chloroacetyl group (see analogous structures in ).

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching Cl atoms .

Stability and Reactivity

Q. Q3. How does solvent polarity affect the stability of this compound during storage?

The compound is prone to hydrolysis in protic solvents (e.g., water, methanol) due to the electrophilic chloroacetyl group. Stability tests show:

- Aprotic solvents : DMSO or DMF (dry) preserves integrity for >6 months at −20°C.

- Degradation pathways : Hydrolysis yields 3,4-dimethoxybenzohydrazide and chloroacetic acid, detectable via TLC or HPLC .

Q. Q4. What reactive sites enable its use as a building block for heterocyclic derivatives?

- Hydrazide NH : Reacts with aldehydes/ketones to form hydrazones (e.g., for Schiff base libraries) .

- Chloroacetyl group : Undergoes nucleophilic substitution (e.g., with amines to form acetamide derivatives) or cyclization (e.g., with thiourea for thiazolidinones) .

Advanced Research Applications

Q. Q5. How can researchers design structure-activity relationship (SAR) studies to explore its pharmacological potential?

- Core modifications : Replace chloroacetyl with fluorinated or methylated groups to assess electronic effects on bioactivity .

- Scaffold hybridization : Conjugate with bioactive moieties (e.g., benzothiazole, pyrazole) to enhance target affinity (see analogues in ).

- Assay selection : Use enzyme inhibition (e.g., acetylcholinesterase) or cell-based assays (e.g., antiproliferative screens) with LC-MS validation of metabolite profiles .

Q. Q6. What experimental strategies resolve contradictions in reported biological activity data?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-specific effects .

- Off-target profiling : Use kinase/GPCR panels to rule out nonspecific interactions .

- Metabolite tracking : Employ stable isotope labeling (e.g., ¹³C-chloroacetyl) to distinguish parent compound effects from degradation products .

Mechanistic and Computational Studies

Q. Q7. Which computational methods predict binding modes of this compound with biological targets?

- Docking : AutoDock Vina or Schrödinger Glide models interactions with enzymes (e.g., cyclooxygenase-2) using crystal structures (PDB: 5KIR) .

- MD simulations : GROMACS/NAMD evaluates stability of ligand-target complexes (≥100 ns trajectories) .

- QSAR : CoMFA/CoMSIA correlates substituent effects (e.g., methoxy position) with bioactivity .

Q. Q8. How can researchers validate hypothesized mechanisms of action in cellular models?

- Knockdown/knockout : CRISPR-Cas9 gene editing (e.g., deubiquitinases for proteostasis studies) .

- Biophysical assays : Surface plasmon resonance (SPR) or ITC quantifies binding affinity to purified targets .

- Transcriptomics : RNA-seq identifies differentially expressed pathways post-treatment .

Data Reproducibility and Optimization

Q. Q9. What steps ensure reproducibility in synthesizing and testing this compound?

Q. Q10. How can Design of Experiments (DOE) optimize reaction conditions for scaled synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.